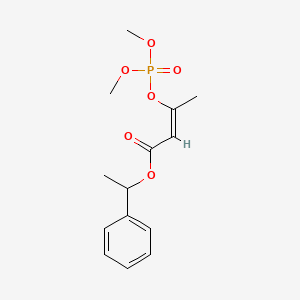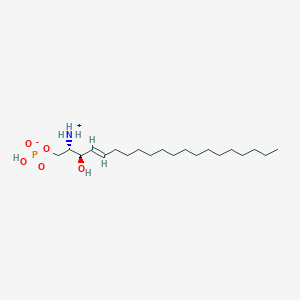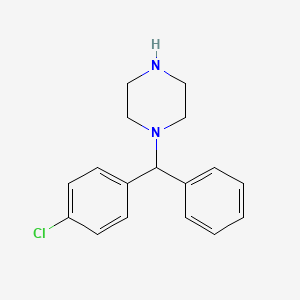![molecular formula C10H18O B1148075 1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol CAS No. 203633-12-9](/img/structure/B1148075.png)
1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol (TDCMP) is an important organic compound used in a variety of applications. It is a member of the trideuterio family, which is a group of compounds with three deuterium atoms in their molecular structure. TDCMP has been used in a variety of scientific and industrial applications, such as in the synthesis of pharmaceuticals, in the production of polymers, and as a catalyst in chemical reactions. In addition, TDCMP has been studied for its potential medical applications, such as its potential role in the treatment of cancer and other diseases.
Scientific Research Applications
Volatile Organic Compounds in Medical Diagnostics
Research into volatile organic compounds (VOCs) like "1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol" has shown promise in medical diagnostics, particularly in non-invasive methods for diagnosing and monitoring irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). Volatomics, the study of these compounds, leverages VOCs detected in breath and fecal samples as biomarkers. The use of such compounds for diagnosis and patient monitoring highlights the potential for personalized medicine approaches. This application demonstrates the utility of VOCs in distinguishing between IBS, IBD, and healthy individuals with significant accuracy, underscoring the potential of VOCs in clinical diagnostics and management of gastrointestinal diseases (Van Malderen et al., 2020).
Catalytic Oxidation in Chemical Industry
The controlled and selective catalytic oxidation of cyclohexene, a reaction in which compounds similar to "this compound" may play a role, is critical for producing various chemical intermediates used across the chemical industry. This process is key for synthesizing intermediates with different oxidation states and functional groups, which have broad applications in creating pharmaceuticals, plastics, and other materials. Such research underscores the importance of developing synthetic methods that are selective, efficient, and environmentally friendly, highlighting the compound's relevance in industrial applications (Cao et al., 2018).
Triazole Derivatives in Pharmaceutical Development
The exploration of triazole derivatives, which include structural motifs related to "this compound," has been significant in drug discovery. These compounds exhibit a wide range of biological activities and have been the focus of numerous patents and research studies aimed at developing new therapeutic agents. The structural variability and potential for diverse biological activity make triazole derivatives a valuable area of study for pharmaceutical development, with implications for treating a variety of conditions (Ferreira et al., 2013).
Downstream Processing of Biologically Produced Diols
In biotechnology, the downstream processing of biologically produced diols, for which "this compound" might serve as a model or related compound, is critical for applications in bio-based materials and chemicals. This area of research addresses the challenges of separating and purifying diols from fermentation broth, a process that significantly impacts the cost and feasibility of microbial production of bio-based chemicals. Such studies are crucial for advancing the sustainability and economic viability of bio-based production processes (Xiu & Zeng, 2008).
Mechanism of Action
Target of Action
Alpha-Terpineol-d3, also known as 1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol, is a deuterium-labeled form of Alpha-Terpineol . Alpha-Terpineol is a tertiary monoterpenoid alcohol that has been found to have a wide range of biological applications . It has been reported to exhibit strong antimicrobial activity against various bacteria . The primary targets of Alpha-Terpineol-d3 are likely to be similar to those of its non-deuterated form, Alpha-Terpineol .
Mode of Action
Alpha-Terpineol-d3 interacts with its targets in a manner that leads to various biological effects. For instance, it has been reported that Alpha-Terpineol can induce cell cycle arrest and apoptosis in a dose- and time-dependent manner . The hydroxyl group of Alpha-Terpineol-d3 may form glycosidic bonds with carbohydrates and hydrogen bonds with PO2− and COO−, affecting membrane function and contributing to the death of bacteria .
Biochemical Pathways
Alpha-Terpineol-d3 is likely to affect several biochemical pathways. For example, it has been reported that the antinociceptive effect of Alpha-Terpineol is mediated through a channel pathway . Furthermore, Alpha-Terpineol has been found to impair electron transport in the cytoplasmic membrane, inducing reactive oxygen species accumulation .
Pharmacokinetics
The introduction of deuterium into a drug molecule can potentially affect its pharmacokinetic and metabolic profiles
Result of Action
The molecular and cellular effects of Alpha-Terpineol-d3’s action are likely to be diverse, given the wide range of biological activities attributed to Alpha-Terpineol . For instance, it has been reported that treatment with Alpha-Terpineol can lead to cell cycle arrest and apoptosis . Moreover, the interaction between the hydroxyl group of Alpha-Terpineol-d3 and bacteria can affect membrane function, contributing to the death of bacteria .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol involves the reduction of a ketone intermediate using a deuterium source.", "Starting Materials": [ "4-methylcyclohex-3-en-1-one", "Sodium borodeuteride", "Deuterium oxide", "Isopropanol" ], "Reaction": [ "Step 1: Dissolve 4-methylcyclohex-3-en-1-one in isopropanol.", "Step 2: Add sodium borodeuteride to the solution and stir for several hours at room temperature.", "Step 3: Quench the reaction by adding deuterium oxide.", "Step 4: Extract the product with a suitable organic solvent and purify by distillation or chromatography." ] } | |
CAS RN |
203633-12-9 |
Molecular Formula |
C10H18O |
Molecular Weight |
157.27 g/mol |
IUPAC Name |
1,1,1-trideuterio-2-(4-methylcyclohex-3-en-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/i2D3 |
InChI Key |
WUOACPNHFRMFPN-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)(C1CCC(=CC1)C)O |
SMILES |
CC1=CCC(CC1)C(C)(C)O |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)O |
boiling_point |
218-221 °C |
Color/Form |
Colorless solid Pure alpha-isomer is white, crystalline powde |
density |
0.935 at 20 °C/20 °C 0.930-0.936 |
melting_point |
35-40 °C Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C |
physical_description |
Liquid; Liquid, Other Solid Liquid White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline] Liquid; [Sigma-Aldrich MSDS] colourless, viscous liquid with a lilac-like odou |
Purity |
95% min. |
Related CAS |
68540-43-2 (hydrochloride salt) |
solubility |
1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL Very soluble in benzene, acetone Very soluble in alcohol, ether In water, 7100 mg/L at 25 °C slightly soluble in glycerol and water 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol) |
synonyms |
alpha - Terpineol - d3 |
vapor_pressure |
0.04 [mmHg] 0.03 [mmHg] VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/ 0.0423 mm Hg at 24 °C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Bromo-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B1148016.png)